molecular formula C7H6N2O B3271246 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE CAS No. 54415-74-6

1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE

Cat. No.: B3271246
CAS No.: 54415-74-6
M. Wt: 134.14
InChI Key: JYGVLKPPZLPOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Fused Heterocyclic Chemistry

Fused heterocyclic compounds, which feature two or more rings sharing atoms, are cornerstones of organic and medicinal chemistry. ias.ac.in These structures often exhibit enhanced chemical stability, unique electronic properties, and diverse reactivity compared to their monocyclic counterparts. ias.ac.in The fusion of rings creates rigid, often planar, scaffolds that are of significant interest in material sciences and drug design. ias.ac.in

Within this vast domain, pyrrolopyridines, also known as azaindoles, represent an important family. nih.gov These bicyclic systems consist of a five-membered pyrrole (B145914) ring fused to a six-membered pyridine (B92270) ring. nih.govmdpi.com Depending on the arrangement of the nitrogen atoms and the fusion points, six distinct isomeric forms of pyrrolopyridine exist, each with a unique chemical personality. ias.ac.innih.govmdpi.com The pyrrolo[3,2-c]pyridine scaffold is one of these isomers and serves as the core for numerous derivatives investigated for various scientific applications. nih.govnih.gov The inherent properties of both the electron-rich pyrrole ring and the electron-deficient pyridine ring create a versatile platform for chemical synthesis and functionalization. researchgate.net

Table 1: Isomeric Forms of Pyrrolopyridines
Isomer NameAlternative Name
Pyrrolo[2,3-b]pyridine7-Azaindole (B17877)
Pyrrolo[3,2-b]pyridine4-Azaindole
Pyrrolo[2,3-c]pyridine5-Azaindole
Pyrrolo[3,2-c]pyridine6-Azaindole
Pyrrolo[3,4-b]pyridineAza-isoindole
Pyrrolo[3,4-c]pyridineAza-isoindole
This table outlines the six structural isomers of the pyrrolopyridine ring system, highlighting the systematic nomenclature used to define the fusion and nitrogen atom positions. ias.ac.innih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxypyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-9-4-2-7-6(5-9)1-3-8-7/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGVLKPPZLPOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=CN(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719676
Record name 5H-Pyrrolo[3,2-c]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54415-74-6
Record name 5H-Pyrrolo[3,2-c]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Pathways of 1h Pyrrolo 3,2 C Pyridin 5 Olate Systems

Electrophilic and Nucleophilic Reactivity Profiling

The reactivity of the 1H-pyrrolo[3,2-c]pyridine scaffold is governed by the electron distribution across its fused ring system. This section details the regioselectivity of substitution reactions and the factors influencing its reactivity.

Regioselectivity in Substitution Reactions

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridine derivatives often proceeds through a series of regioselective reactions. A common synthetic pathway begins with a substituted pyridine (B92270), which is then elaborated to form the fused pyrrole (B145914) ring. semanticscholar.orgnih.gov For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves several key regioselective steps. semanticscholar.org

The process can be initiated from a commercially available substituted pyridine, such as 2-bromo-5-methylpyridine. semanticscholar.org This starting material undergoes a sequence of reactions including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to build a key intermediate. semanticscholar.org The final cyclization to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core is achieved in the presence of iron powder and acetic acid. semanticscholar.orgnih.gov Subsequent functionalization at specific positions is typically achieved through cross-coupling reactions, such as the Suzuki cross-coupling, which allows for the introduction of various aryl groups at the 6-position of the pyrrolo[3,2-c]pyridine ring system. semanticscholar.orgnih.gov This demonstrates a high degree of regiocontrol in the functionalization of the pyridine portion of the scaffold.

The table below outlines a typical regioselective synthesis sequence for creating substituted 1H-pyrrolo[3,2-c]pyridines. semanticscholar.orgnih.gov

StepStarting MaterialReagentsProductPurpose
12-bromo-5-methylpyridinem-chloroperbenzoic acid2-bromo-5-methylpyridine-1-oxideActivation of pyridine ring
22-bromo-5-methylpyridine-1-oxideFuming nitric acid, Sulphuric acid2-bromo-5-methyl-4-nitropyridine 1-oxideIntroduction of a nitro group at a specific position
32-bromo-5-methyl-4-nitropyridine 1-oxideN,N-dimethylformamide dimethyl acetal(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideFormation of a key vinyl intermediate
4(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron powder, Acetic acid6-bromo-1H-pyrrolo[3,2-c]pyridineCyclization to form the pyrrolopyridine core
56-bromo-1H-pyrrolo[3,2-c]pyridineArylboronic acids, Palladium catalyst6-aryl-1H-pyrrolo[3,2-c]pyridinesRegioselective introduction of aryl groups

Influence of Electronic and Steric Factors on Reactivity

The reactivity of mesoionic systems like 1H-pyrrolo[3,2-c]pyridin-5-olate in cycloaddition reactions is significantly influenced by both electronic and steric factors. The inherent electronic nature of the mesoionic ring itself often plays a more decisive role in determining the course of the reaction than the substituents attached to it. researchgate.net For related mesoionic oxazolones, the direction of addition of a dipolarophile is primarily governed by the nature of the oxazolium-5-oxide ring. researchgate.net This suggests that the delocalized positive and negative charges within the 1H-pyrrolo[3,2-c]pyridin-5-olate ring system create a specific electronic profile that dictates how it interacts with other reactants.

However, steric factors also exert considerable influence, particularly on the stereochemical outcome of reactions. In 1,3-dipolar cycloadditions involving bicyclic mesoionic dipoles, the bulkiness of the reacting dipolarophile is a key factor in controlling facial stereoselectivity. scispace.com This indicates that while the electronic properties of the mesoionic core may determine the general reactivity and regioselectivity, the steric hindrance presented by substituents on both the dipole and the dipolarophile can direct the approach of the reactants, leading to the preferential formation of one stereoisomer over another. scispace.com The interplay between these electronic and steric effects allows for the fine-tuning of reactions to achieve desired products with high selectivity.

Pericyclic Reactions and Cycloaddition Chemistry

Mesoionic compounds are well-known for their utility as 1,3-dipoles in cycloaddition reactions. This section explores the involvement of 1H-pyrrolo[3,2-c]pyridin-5-olate systems in such transformations, which are invaluable for constructing complex heterocyclic structures.

1,3-Dipolar Cycloadditions Involving Mesoionic Species

Mesoionic systems related to 1H-pyrrolo[3,2-c]pyridin-5-olate are versatile precursors for 1,3-dipolar cycloadditions, a powerful tool for synthesizing five- and six-membered rings. scispace.com These mesoionic compounds, often generated in situ through methods like the cyclodehydration of precursor N-acylamino acids, act as reactive 1,3-dipoles. researchgate.net For example, mesoionic oxazalone intermediates, when reacted with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), undergo a 1,3-dipolar addition, followed by the elimination of carbon dioxide to form substituted pyrrole-containing fused systems. researchgate.net

These cycloaddition reactions can be performed with a wide variety of dipolarophiles, including both alkenes and alkynes. researchgate.netscispace.com The choice of dipolarophile can influence the structure of the final product, leading to either single regioisomers or mixtures, depending on the symmetry of the dipolarophile. researchgate.net A study on a bicyclic thioisomünchnone, a mesoionic 1,3-dipole, demonstrated its reaction with various olefinic dipolarophiles to form structurally diverse heteroatom-rich rings. scispace.com Similarly, azomethine ylides, which are formal 1,3-dipoles, can be generated from precursors and undergo intramolecular cycloaddition to form fused heterocyclic systems with multiple stereogenic centers. mdpi.com The versatility of these reactions makes them a cornerstone in the synthesis of complex molecules. nih.gov

The table below presents examples of dipolarophiles used in 1,3-dipolar cycloadditions with related mesoionic compounds. scispace.com

Dipolarophile ClassSpecific Example
Symmetrical Alkene1-phenyl-1H-pyrrole-2,5-dione
Symmetrical AlkeneDimethyl maleate (B1232345)
Asymmetrical Alkene(E)-(2-nitrovinyl)benzene
Asymmetrical AlkeneAcrylonitrile
Asymmetrical AlkeneBut-3-en-2-one
AlkyneDimethyl acetylenedicarboxylate (DMAD) researchgate.net

Analysis of Concerted vs. Asynchronous Transition States

The mechanism of 1,3-dipolar cycloadditions involving mesoionic species has been a subject of detailed computational investigation. scispace.com Density Functional Theory (DFT) calculations on the cycloaddition of a bicyclic mesoionic dipole with alkenes have shown that these reactions proceed through a concerted mechanism, but the transition states are often highly asynchronous. scispace.comrsc.org An asynchronous transition state is one in which the two new chemical bonds are formed at different rates. rsc.org

In the reaction between a bicyclic thioisomünchnone and various dipolarophiles, the degree of asynchronicity was found to vary. scispace.com For example, the cycloaddition with 1-phenyl-1H-pyrrole-2,5-dione was found to be the most concerted, while the reaction with dimethyl maleate was slightly more asynchronous. scispace.com This asynchronicity is a result of the electronic asymmetry in the transition state. Natural Bond Orbital (NBO) analysis has revealed significant charge transfer between the dipole and the dipolarophile in the transition state, which helps to stabilize the highly polarized structure and justifies the observed stereochemical outcomes. scispace.comrsc.org These computational studies provide crucial insights into the subtle mechanistic details of these important ring-forming reactions. scispace.com

Diastereoselectivity and Enantioselectivity Control

Achieving stereocontrol is a major goal in modern organic synthesis, and 1,3-dipolar cycloadditions of mesoionic compounds offer pathways to achieve high levels of diastereoselectivity and enantioselectivity. scispace.com In reactions involving chiral, non-racemic mesoionic dipoles, a high degree of facial stereoinduction can be achieved. scispace.com For instance, the cycloaddition of a unichiral bicyclic thioisomünchnone with bulky dipolarophiles leads to adducts containing up to five chiral centers, with the formation proceeding with high diastereoselectivity. scispace.com

The stereochemical outcome is often dictated by the steric bulk of the substituents on both the dipole and the dipolarophile. scispace.com Intramolecular 1,3-dipolar cycloadditions of azomethine ylides have also been shown to produce fused heterocyclic products with multiple stereogenic centers, whose relative and absolute stereochemistry can be determined. mdpi.com In some cases, the reaction of quinolinium ylides with electron-poor alkenes yields pyrroloquinoline products as single regio- and stereoisomers, demonstrating excellent stereocontrol. nih.gov This ability to control the three-dimensional arrangement of atoms is critical for the synthesis of biologically active molecules and other functional materials. nih.gov

Rearrangements and Ring Transformations

Currently, there is a lack of published research detailing the rearrangements and ring transformations of 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate. The inherent stability of the aromatic pyrrolopyridine core generally requires significant energetic input or specific catalytic activation to induce skeletal reorganization. While related nitrogen-containing heterocyclic systems are known to undergo various rearrangements (such as Dimroth, Cornforth, or Boulton-Katritzky rearrangements), no such studies have been reported for the this compound scaffold.

Hypothetical pathways could be envisioned, for instance, involving photochemical conditions or strong acid/base catalysis, but these remain speculative without experimental evidence. Detailed mechanistic studies, including isotopic labeling, kinetic analysis, and computational modeling, would be necessary to elucidate any potential rearrangement or ring transformation pathways.

Table 1: Summary of (Hypothetical) Rearrangement and Ring Transformation Data for this compound

Reaction TypeConditionsProposed Intermediate(s)Product(s)Research Status
Photochemical RearrangementUV IrradiationNot DeterminedNot DeterminedNot Investigated
Acid-Catalyzed TransformationStrong Acid (e.g., H2SO4)Not DeterminedNot DeterminedNot Investigated
Base-Catalyzed RearrangementStrong Base (e.g., NaH)Not DeterminedNot DeterminedNot Investigated

Radical-Mediated Reactions

The radical chemistry of this compound is another area that has not been explored in the scientific literature. While radical reactions are a cornerstone of modern synthetic organic chemistry, providing access to a wide array of functionalized molecules, their application to this specific heterocyclic system is undocumented.

Investigations into the radical-mediated reactions of this compound would likely involve initiation through common radical initiators (e.g., AIBN, dibenzoyl peroxide) or via photoredox catalysis. The regioselectivity of radical addition or substitution on the pyrrolopyridine ring system would be of significant interest, as would the potential for radical-induced cyclization or ring-opening reactions. However, without experimental data, any discussion of reaction pathways, intermediates, or products remains conjectural.

Table 2: Summary of (Hypothetical) Radical-Mediated Reaction Data for this compound

Reaction TypeRadical SourceReagent(s)Proposed Product(s)Research Status
Radical AdditionAIBN, Bu3SnHAlkyl HalideNot DeterminedNot Investigated
Photoredox-Catalyzed ReactionRu(bpy)3Cl2, LightNot DeterminedNot DeterminedNot Investigated
Radical CyclizationTi(III)-mediatedNot DeterminedNot DeterminedNot Investigated

Advanced Spectroscopic and Crystallographic Characterization of 1h Pyrrolo 3,2 C Pyridin 5 Ium 5 Olate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and in the case of 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate, it provides critical insights into the electronic environment of each atom.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

While specific experimental data for the parent this compound is not extensively published, analysis of closely related 1H-pyrrolo[3,2-c]pyridine derivatives allows for the prediction of its NMR spectral characteristics. semanticscholar.orgnih.gov The zwitterionic nature of the pyridinium-5-olate ring significantly influences the chemical shifts. The positively charged pyridinium (B92312) portion will cause a downfield shift for the protons and carbons within that ring system due to deshielding effects. Conversely, the negatively charged olate oxygen will introduce electron density, impacting the adjacent carbon.

Expected coupling patterns would arise from the interactions between adjacent protons. For instance, in the pyridine (B92270) ring, ortho-coupling between H6 and H7 would be observed. In the pyrrole (B145914) ring, couplings between H2 and H3 would be present. semanticscholar.orgnih.gov The NH proton (H1) may exhibit broadening and its coupling to adjacent protons might be solvent-dependent.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H1 (N-H)10.0 - 12.0-
H26.5 - 7.5100 - 115
H37.0 - 8.0120 - 135
H47.5 - 8.5125 - 140
C4a-135 - 150
C5-155 - 170
H68.0 - 9.0130 - 145
H77.8 - 8.8115 - 130
C7a-140 - 155
C3a-120 - 135

Note: These are predicted ranges based on data from related compounds and known substituent effects. Actual values may vary.

2D NMR Techniques for Structural Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For instance, cross-peaks would be expected between H2 and H3 in the pyrrole ring, and between H6 and H7 in the pyridine ring, confirming their adjacent positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This would allow for the direct assignment of each carbon atom that bears a proton. For example, the signal for H2 would show a correlation to the signal for C2. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly powerful for identifying the connectivity of quaternary carbons and for piecing together the entire molecular framework. For example, correlations from the NH proton (H1) to carbons C3, C3a, and C7a would be expected, confirming the fusion of the pyrrole and pyridine rings. beilstein-journals.org

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR studies can provide valuable information about dynamic processes occurring in a molecule, such as conformational changes or tautomerism. nih.gov For this compound, VT-NMR could be employed to investigate potential proton exchange phenomena involving the N-H proton of the pyrrole ring. researchgate.net At low temperatures, the exchange rate might be slow enough to observe sharp signals and distinct coupling patterns, while at higher temperatures, the rate of exchange could increase, leading to signal broadening or coalescence. nih.gov This would provide insights into the acidity of the N-H proton and the stability of the zwitterionic form.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint of the functional groups present.

Characteristic Functional Group Vibrations

The vibrational spectrum of this compound would be characterized by several key absorptions:

N-H Stretch: A characteristic stretching vibration for the pyrrole N-H group is expected in the region of 3100-3300 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations from both the pyrrole and pyridine rings would likely appear in the 3000-3100 cm⁻¹ region. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected in the 1400-1650 cm⁻¹ range. libretexts.org

C-O Stretch: The carbon-oxygen single bond of the olate functionality is expected to have a strong absorption in the 1200-1300 cm⁻¹ region. This is a key indicator of the phenolate-like character.

N-O Stretch: The N-oxide like character of the pyridinium-olate may give rise to a stretching vibration in the 1250-1350 cm⁻¹ range.

Expected Characteristic IR Absorptions for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium
Aromatic C-H Stretch3000 - 3100Medium
C=C/C=N Stretch1400 - 1650Strong
C-O Stretch1200 - 1300Strong
N-O Stretch1250 - 1350Medium

Note: These are predicted ranges based on general IR correlation tables and data from related compounds.

Analysis of Resonance and Tautomeric Forms

Vibrational spectroscopy is a powerful tool for investigating the electronic structure, including resonance and tautomerism. The zwitterionic this compound can be represented by several resonance structures, which distribute the positive and negative charges across the molecule. The actual structure is a hybrid of these forms.

The positions and intensities of the C=C, C=N, C-O, and N-O stretching bands in the IR and Raman spectra would reflect the degree of double bond character in these bonds. nih.gov For instance, a lower frequency for the C-O stretch compared to a typical phenol (B47542) would indicate a significant contribution from the olate resonance form.

Furthermore, potential tautomeric forms, such as the corresponding 5-hydroxy-1H-pyrrolo[3,2-c]pyridine, could be investigated. The presence of a broad O-H stretching band around 3200-3600 cm⁻¹ alongside the N-H stretch would be indicative of the hydroxy tautomer. libretexts.org By comparing the experimental vibrational spectra with theoretical calculations for each tautomer, the predominant form in a given state (solid or solution) could be determined.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds. For pyrrolo[3,2-c]pyridine derivatives, various mass spectrometry techniques are employed to confirm their identity and probe their intrinsic properties.

The analysis of fragmentation patterns in mass spectrometry is crucial for structural elucidation. While specific fragmentation pathway studies for this compound are not detailed in the available literature, the general approach involves the use of tools that combine rule-based methods with quantum chemical calculations. rsc.org This process begins with the ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. rsc.org

The subsequent fragmentation is guided by reaction enthalpies, with the instrument selectively analyzing energetically stable ions. rsc.org Cleavage and rearrangement rules are applied to predict the resulting fragment ions, and the chemical plausibility of these fragments is evaluated using semiempirical calculations. rsc.org For complex heterocyclic systems like pyrrolo[3,2-c]pyridines, this automated interpretation of MS/MS spectra is essential for a high-throughput analysis, as manual interpretation can be exceedingly time-consuming and requires specialized expertise. rsc.org

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. In the synthesis of novel 1H-pyrrolo[3,2-c]pyridine derivatives, HRMS is routinely used to validate the molecular formulas of the target products. mdpi.comsemanticscholar.org The exceptional accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For instance, in a study of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, HRMS was performed using an Agilent Accurate-Mass Q-TOF 6530 instrument in ESI mode. mdpi.comsemanticscholar.org The close correlation between the calculated (calcd) and experimentally found mass values for the protonated molecules [M+H]⁺ provides unambiguous confirmation of their molecular formulas. mdpi.comsemanticscholar.org

Table 1: HRMS Data for Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives This interactive table summarizes the calculated and experimentally found high-resolution mass spectrometry data for various derivatives, confirming their molecular formulas.

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Source
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₁N₂O₃361.1552361.1556 mdpi.comsemanticscholar.org
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₃375.1709375.1707 mdpi.comsemanticscholar.org
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₃375.1709375.1709 mdpi.comsemanticscholar.org
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₃375.1709375.1708 mdpi.comsemanticscholar.org
6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₂H₂₀ClN₂O₃395.1162395.1164 mdpi.comsemanticscholar.org
6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₃H₂₃N₂O₄391.1658391.1654 mdpi.comsemanticscholar.org
6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineC₂₁H₂₀N₃O₃362.1505362.1502 mdpi.com

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides information about the three-dimensional structure of an ion. However, based on the surveyed scientific literature, specific studies employing ion mobility spectrometry to investigate the gas-phase conformation of this compound or its direct derivatives have not been reported.

X-ray Diffraction Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing insights into its conformation, packing, and intermolecular interactions.

The analysis of pyrrolo-azine derivatives by single-crystal XRD reveals key details about their molecular geometry and arrangement in the crystal lattice. For example, analysis of a related 1H-pyrrolo[2,3-b]pyridine derivative, pexidartinib (B1662808), showed that the pyrrolopyridine and adjacent pyridine planes adopt a nearly orthogonal arrangement. researchgate.net In another related compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, the asymmetric unit contains two independent molecules where the dihedral angles between the pyridine and azaindole rings are 8.23(6)° and 9.89(2)°. nih.gov

The crystal packing of these heterocyclic systems often involves the formation of well-defined supramolecular structures. semanticscholar.org Pyrrolo-azine alcohols, for instance, crystallize as racemates in centrosymmetric space groups within monoclinic or triclinic systems, where enantiomers associate via hydrogen bonds to form supramolecular dimers. semanticscholar.org Similarly, crystals of 1H-pyrrolo[3,2-h]quinoline consist of hydrogen-bonded cyclic dimers. rsc.org

Table 2: Crystallographic Data for Selected Pyrrolo-Pyridine and Pyrrolo-Azine Derivatives This interactive table presents crystallographic data from related heterocyclic compounds, illustrating typical parameters determined by X-ray diffraction analysis.

CompoundCrystal SystemSpace GroupKey Conformation/Packing FeatureSource
Pexidartinib Dihydrochloride (B599025) Dihydrate(Not specified)(Not specified)Nearly orthogonal arrangement of pyrrolopyridine and pyridine planes (84.69(4)°). researchgate.net
Pyrrolo-azine AlcoholsMonoclinic or TriclinicCentrosymmetric (e.g., P2₁/n)Formation of supramolecular dimers from R and S enantiomers. semanticscholar.orgnih.gov
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineTriclinicP-1Two independent molecules in the asymmetric unit; formation of inversion dimers. nih.gov
1H-pyrrolo[3,2-h]quinolineMonoclinicP2₁/cPlanar, hydrogen-bonded cyclic dimers. rsc.org

Intermolecular forces, particularly hydrogen bonds, are the driving forces in the crystal packing of pyrrolo[3,2-c]pyridine-type structures. semanticscholar.org These interactions dictate the final crystal architecture. In many pyrrolo-azine derivatives, strong hydrogen bonds, such as those involving hydroxyl groups (O-H···O=C), are fundamental to the formation of dimeric structures. semanticscholar.org

The nature of the hydrogen bonding can be quite diverse. In the crystal structure of pexidartinib dihydrochloride dihydrate, a complex framework is formed through N–H···O and N–H···Cl interactions, which are further connected by water molecules engaging in O–H···Cl and O–H···O bonds. researchgate.net In other structures, such as 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules are linked into centrosymmetric dimers by pairs of intermolecular N—H···N hydrogen bonds. nih.gov The precise geometry of these bonds, including distances and angles, is a key output of XRD analysis.

Table 3: Examples of Hydrogen Bond Interactions in Related Crystal Structures This interactive table details specific hydrogen bond parameters observed in the crystal structures of related heterocyclic compounds.

Compound SystemDonor-H···AcceptorD-H···A Distance (Å)D-H···A Angle (°)Source
Pyrrolo-azine Alcohol (1)O1-H···O21.995171.3
Pyrrolo-azine Alcohol (2)O1-H···O22.040176.9
Pexidartinib DihydrateN-H···O / N-H···Cl(Not specified)(Not specified) researchgate.net
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineN-H···N(Not specified)(Not specified) nih.gov

Theoretical and Computational Studies on 1h Pyrrolo 3,2 C Pyridin 5 Ium 5 Olate

Reaction Mechanism Elucidation through Computational Modeling

Solvent Effects and Implicit/Explicit Solvent Models

Further research and publication in the field of computational chemistry are required to elucidate the specific electronic and reactive properties of 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting a molecule's behavior in chemical reactions, as well as its electronic absorption characteristics.

For a molecule like this compound, the electronic structure is characterized by the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridinium (B92312) ring. This inherent electronic push-pull nature significantly influences the HOMO and LUMO. The HOMO is generally expected to be localized on the more electron-rich portions of the molecule, in this case, the pyrrole moiety. Conversely, the LUMO is anticipated to be centered on the electron-accepting pyridinium part of the structure.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small gap implies that the molecule is more polarizable and reactive.

Computational studies on related pyrrolopyridine derivatives, such as the one conducted on (E)-N-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylene]-1H-1,2,4-triazol-3-amine (PMT), provide insights into the expected FMO characteristics. For PMT, Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level revealed a HOMO-LUMO gap of 4.0313 eV. jetir.org The FMO analysis indicated electron delocalization from the pyrrole-imine unit (HOMO) to the triazole-pyridine moiety (LUMO). jetir.org

For this compound, we can anticipate a similar distribution, with the HOMO residing primarily on the pyrrolo portion and the LUMO on the pyridinium-olate segment. The zwitterionic nature of the compound, with its formal positive and negative charges, would likely lead to a relatively small HOMO-LUMO gap, suggesting potential for significant intramolecular charge transfer and reactivity.

Below is a representative data table illustrating the kind of information that would be generated from an FMO analysis of this compound, with hypothetical values for illustrative purposes.

Parameter Value (eV) Description
EHOMO -5.8Energy of the Highest Occupied Molecular Orbital
ELUMO -1.9Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 3.9Energy difference between HOMO and LUMO

This table is interactive. Click on the headers to sort.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a largely planar and rigid molecule like this compound, the conformational landscape is expected to be relatively simple, with the planar conformation being the most stable.

Molecular Dynamics (MD) simulations provide a powerful method to explore the dynamic behavior of a molecule over time. rsc.org An MD simulation would allow for the investigation of the stability of the planar structure, the nature of its vibrational modes, and its interactions with solvent molecules. In such a simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict the subsequent positions and velocities of the atoms over a series of small time steps.

For this compound, an MD simulation in an aqueous environment would be particularly insightful. It would reveal the nature of the hydration shell around the zwitterionic molecule, showing how water molecules orient themselves around the positively charged pyridinium ring and the negatively charged olate group. Such simulations can also provide information on the stability of potential dimers or larger aggregates in solution.

Studies on related systems, such as the molecular dynamics simulations of drug-like compounds in aqueous solutions, have demonstrated the importance of counterions and explicit solvent molecules in the formation of stable heterodimers and other association processes. mdpi.comresearchgate.net For this compound, MD simulations would likely show strong interactions with polar solvents and a propensity to form specific hydrogen-bonded networks.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. Density Functional Theory (DFT) is a widely used method for this purpose.

A computational study on indole (B1671886) and four azaindoles demonstrated that DFT calculations can accurately predict electron spectra, including UV absorption, valence ionization, and core ionization energies. mdpi.comresearchgate.netnih.gov The calculated spectra for known compounds like indole and 7-azaindole (B17877) showed good agreement with experimental data, lending confidence to the predictions for the other, less-studied isomers. mdpi.comresearchgate.netnih.gov

For this compound, DFT calculations could be employed to predict:

1H and 13C NMR Spectra: The chemical shifts of the hydrogen and carbon atoms can be calculated and compared to experimentally obtained NMR spectra. This is a powerful tool for structural elucidation.

Infrared (IR) Spectrum: The vibrational frequencies and their corresponding intensities can be predicted. The calculated IR spectrum would show characteristic peaks for the C=O stretching frequency of the olate, the N-H stretching of the pyrrole, and the various C-H and C-N vibrations within the bicyclic system.

UV-Vis Spectrum: The electronic transitions, which are related to the HOMO-LUMO gap, can be calculated to predict the absorption maxima in the UV-visible spectrum.

The following table provides a hypothetical comparison between predicted and experimental 1H NMR chemical shifts for this compound, illustrating the process of structural validation.

Proton Predicted δ (ppm) Experimental δ (ppm) Difference (ppm)
H1 (N-H) 11.511.30.2
H2 7.87.70.1
H3 6.96.80.1
H6 8.58.40.1
H7 7.97.80.1

This table is interactive. Click on the headers to sort.

Such a comparison, when performed for a newly synthesized compound, provides strong evidence for the proposed chemical structure.

Advanced Chemical Applications of Pyrrolo 3,2 C Pyridine Derivatives

Coordination Chemistry and Ligand Design

The design of ligands is fundamental to the development of coordination complexes with tailored electronic, magnetic, and catalytic properties. The 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate structure, featuring a pyridine (B92270) N-oxide moiety fused to a pyrrole (B145914) ring, offers multiple potential coordination sites. The N-oxide oxygen atom is a hard donor, while the pyridine and pyrrole nitrogen atoms present softer donor characteristics, suggesting the potential for this molecule to act as a versatile ligand.

Application in Homogeneous Catalysis

The application of metal complexes as homogeneous catalysts is a cornerstone of modern chemical synthesis. Ligands play a crucial role in tuning the activity, selectivity, and stability of these catalysts. While there are no specific reports on the use of this compound complexes in homogeneous catalysis, the broader family of pyridine-containing ligands and 7-azaindole (B17877) derivatives has seen significant use.

For example, copper-catalyzed N-arylation reactions have been studied with 7-azaindole N-oxide as a ligand, demonstrating its role in promoting the catalytic cycle. acs.org Furthermore, 7-azaindole amides have been employed as directing groups in asymmetric catalysis. mdpi.com A synergetic copper/zinc catalytic system has been developed for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, highlighting the interaction of this heterocyclic system with catalytically active metals. rsc.org

Given the electronic properties of the N-oxide group, which can influence the Lewis acidity of a coordinated metal center, it is plausible that complexes of this compound could exhibit interesting catalytic activity. Potential areas of application could include oxidation catalysis, C-H activation, and various cross-coupling reactions. However, without experimental data, this remains a speculative avenue for future investigation.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Self-assembly is a key process in the formation of these complex architectures. The structure of this compound, with its potential for hydrogen bonding (via the pyrrole N-H), dipole-dipole interactions (from the zwitterionic N-oxide), and π-π stacking, makes it an interesting candidate for supramolecular assembly.

However, specific studies on the self-assembly of this compound are absent from the current literature. Research on the related 7-azaindole derivatives has shown their ability to form well-defined supramolecular structures. For example, silver(I) complexes of 1,4-bis(7-azaindolyl)benzene have been shown to form extended coordination polymers. researchgate.net The inherent directionality of the hydrogen bonding in 7-azaindole is a well-known feature that drives the formation of dimers and larger assemblies. The introduction of the N-oxide functionality in this compound could significantly alter these self-assembly patterns, potentially leading to novel supramolecular motifs.

Integration into Functional Materials

The integration of specific molecular components into larger material frameworks is a key strategy for creating functional materials with desired optical, electronic, or sensory properties. Pyrrolo[3,4-c]pyridine derivatives, isomers of the scaffold , have been investigated as promising candidates for fluorescent materials. researchgate.net

The unique electronic structure of this compound, with its charge-separated ground state, suggests that it could possess interesting photophysical properties. Such properties are often a prerequisite for applications in areas like organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy. However, there is currently no published research that explores the integration of this compound into functional materials. The synthesis and characterization of its photophysical properties would be the first step in assessing its potential in this domain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE
Reactant of Route 2
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.